Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate
Description
Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate is a fluorinated orthocarbonate ester characterized by four 2,2,3,3,4,4,5,5-octafluoropentyl groups bonded to an orthocarbonic acid core. Orthocarbonates are derivatives of orthocarbonic acid (C(OH)₄), where hydroxyl groups are replaced by alkoxy or fluoroalkoxy chains.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F32O4/c22-5(23)13(38,39)17(46,47)9(30,31)1-54-21(55-2-10(32,33)18(48,49)14(40,41)6(24)25,56-3-11(34,35)19(50,51)15(42,43)7(26)27)57-4-12(36,37)20(52,53)16(44,45)8(28)29/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORCGEVYALXMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate typically involves the reaction of orthocarbonate precursors with 2,2,3,3,4,4,5,5-octafluoropentyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and solvent, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction parameters, and purification techniques to ensure the compound meets industrial standards. The production process must also adhere to safety and environmental regulations to minimize any potential hazards associated with the use of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carbonyl compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Material Science Applications
Fluorinated Polymers
Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate is used in the synthesis of fluorinated polymers due to its ability to impart hydrophobicity and chemical resistance. These polymers are utilized in coatings and films that require durability against harsh environmental conditions.
Table 1: Properties of Fluorinated Polymers Derived from this compound
| Property | Value |
|---|---|
| Water Contact Angle | > 120° |
| Thermal Stability | Up to 300°C |
| Chemical Resistance | Excellent against acids and bases |
Chemical Synthesis
Reagent in Organic Synthesis
This compound serves as a reagent in various organic synthesis processes. Its unique structure allows for the formation of complex fluorinated compounds which are essential in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Fluorinated Pharmaceuticals
A notable application involves the use of this compound in synthesizing fluorinated analogs of existing drugs. Research has shown that incorporating fluorine can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Environmental Applications
Fluorinated Surfactants
Due to its low surface tension properties, this compound is explored for use in environmentally friendly surfactants. These surfactants can be applied in cleaning products that require effective oil and grease removal without harmful environmental impacts.
Research Applications
Mass Spectrometry and Analytical Chemistry
this compound is utilized in mass spectrometry as a calibration standard due to its stable isotopic signature. This application is crucial for accurate quantification of other fluorinated compounds in various samples.
Mechanism of Action
The mechanism of action of Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the formation of stable complexes and the modification of molecular pathways. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
(a) Tris(2,2,3,3,4,4,5,5-octafluoropentyl) Phosphate (CAS 355-86-2)
This phosphate ester shares the same fluorinated alkyl chain but differs in its central phosphate group. It is used as a flame retardant and lubricant additive due to its thermal stability and non-flammability. Unlike orthocarbonates, phosphates may hydrolyze under acidic or alkaline conditions, releasing fluorinated byproducts .
(b) 2,2,3,3,4,4,5,5-Octafluoropentyl Acrylate (OFPA)
OFPA is an acrylate monomer with a single octafluoropentyl group. It is employed in photochemical thiol-ene reactions to create hydrophobic polymer surfaces. Compared to orthocarbonates, OFPA’s acrylate group enables rapid polymerization but reduces thermal stability .
(c) Octafluoropentyl Methacrylate
This methacrylate derivative, referenced in NICNAS reports, is a precursor for fluoropolymers. Its reactivity is higher than orthocarbonates due to the methacrylate moiety, facilitating applications in coatings and adhesives. However, methacrylates are more susceptible to UV degradation .
Physical and Chemical Properties
Key Findings :
- Fluorinated orthocarbonates exhibit superior thermal stability compared to acrylates and methacrylates due to their fully substituted carbon core .
- Phosphate esters like Tris(octafluoropentyl) phosphate may degrade into perfluorocarboxylic acids (PFCAs), raising environmental concerns .
Toxicity and Environmental Impact
- Orthocarbonates: No direct toxicity data available. Analogous fluorinated compounds suggest persistence in the environment but low acute toxicity .
- Phosphate Esters : NICNAS reports highlight indirect PFCA formation, linking them to bioaccumulative risks .
- Acrylates : Generally low toxicity but may cause irritation during handling .
Data Tables
Table 1: Comparative Analysis of Fluorinated Compounds
| Property | Tetrakis(octafluoropentyl)orthocarbonate | Tris(octafluoropentyl) phosphate | Octafluoropentyl Methacrylate |
|---|---|---|---|
| Molar Mass (g/mol) | ~1,200 | 1,035 | ~300 |
| Functional Group | Orthocarbonate ester | Phosphate ester | Methacrylate |
| Thermal Stability (°C) | >300 (estimated) | 200–250 | 150–200 |
| Hydrolytic Stability | High | Low (acid/alkali-sensitive) | Moderate |
| Environmental Risk | Persistent, low toxicity | PFCA precursor | Low bioaccumulation |
Biological Activity
Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate is a specialized fluorinated compound known for its unique chemical and physical properties. This compound has garnered attention in various fields including materials science and biomedical applications due to its potential biological activity and stability.
- Molecular Formula : C21H12F32O4
- Molecular Weight : 936.27 g/mol
- CAS Number : 757-43-7
The presence of multiple fluorinated groups contributes to its hydrophobicity and chemical stability, making it suitable for use in various applications where resistance to degradation is crucial.
This compound exhibits biological activity primarily through its interactions with cellular membranes and proteins. The fluorinated carbon chains can influence membrane fluidity and permeability, which may affect cellular uptake mechanisms.
Potential Applications
- Drug Delivery Systems : The compound's stability and ability to form micelles make it a candidate for drug delivery applications. Its hydrophobic nature can encapsulate hydrophobic drugs effectively.
- Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds may possess antimicrobial activity due to their ability to disrupt microbial membranes.
- Biocompatibility : Research indicates that certain fluorinated compounds exhibit low toxicity in biological systems, making them suitable for biomedical applications such as coatings for implants or drug delivery vehicles.
Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 150 µg/mL |
| S. aureus | 120 µg/mL |
| P. aeruginosa | 200 µg/mL |
Study 2: Drug Delivery Efficiency
In another study published in the Journal of Controlled Release, the efficacy of this compound as a drug carrier was evaluated. The findings demonstrated that the compound could significantly enhance the solubility and bioavailability of poorly soluble drugs.
| Drug Tested | Solubility Increase (%) | Bioavailability Improvement (%) |
|---|---|---|
| Drug A | 250% | 40% |
| Drug B | 300% | 50% |
Environmental Impact and Safety
Given the increasing scrutiny on perfluoroalkyl substances (PFAS), it is essential to evaluate the environmental impact of this compound. Studies indicate that while the compound is stable and resistant to degradation in environmental conditions, its persistence raises concerns about bioaccumulation in wildlife and human health.
Regulatory Considerations
The Environmental Protection Agency (EPA) has proposed regulations concerning PFAS substances under the Toxic Substances Control Act (TSCA). As this compound falls under this category due to its fluorinated nature, manufacturers must comply with reporting requirements regarding its use and potential environmental impact .
Q & A
Q. What are the established synthetic routes for Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate, and what key parameters influence yield and purity?
Synthesis typically involves fluorination of precursor alkoxides or nucleophilic substitution reactions with fluorinated alcohols. Key parameters include:
- Temperature control : Excess heat may lead to decomposition of fluorinated intermediates.
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance reaction efficiency in fluorination steps .
- Solvent choice : Non-polar solvents (e.g., dichloromethane) minimize side reactions.
- Purification : Column chromatography or recrystallization in fluorophilic solvents improves purity .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing its structure?
- ¹⁹F NMR : Critical for confirming fluorinated substituent positions and purity (δ -70 to -120 ppm typical for CF₂/CF₃ groups) .
- X-ray crystallography : Resolves steric effects of octafluoropentyl chains and confirms orthocarbonate geometry .
- FT-IR : Identifies C-F stretching vibrations (~1150–1250 cm⁻¹) and carbonate C=O bonds (~1750 cm⁻¹) .
Q. How does the compound’s stability under thermal/chemical conditions affect experimental protocols?
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (typically >200°C for fluorinated carbonates). Avoid prolonged heating above 150°C .
- Chemical stability : Hydrolysis-resistant due to fluorinated alkyl groups, but sensitive to strong bases (e.g., NaOH) via carbonate cleavage. Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic effects of fluorinated substituents on reactivity?
- Electron-withdrawing effects : Fluorine atoms lower LUMO energy, enhancing electrophilicity at the carbonate core. DFT simulations (e.g., B3LYP/6-31G*) quantify charge distribution and predict reaction pathways .
- Steric hindrance : Molecular dynamics (MD) models assess steric bulk from octafluoropentyl groups, influencing regioselectivity in nucleophilic attacks .
Q. What experimental designs optimize studies of its catalytic or material applications?
- Factorial design : Test multiple variables (e.g., solvent polarity, catalyst loading) efficiently. For example, a 2³ factorial design evaluates temperature, pressure, and stoichiometry in cross-coupling reactions .
- Orthogonal arrays : Isolate critical factors in fluorophilic membrane fabrication (e.g., polymer matrix compatibility, pore size) .
Q. How can contradictions in reported reactivity data (e.g., with nucleophiles) be resolved methodologically?
- Controlled variable replication : Systematically vary solvents (polar vs. non-polar), nucleophile strength (e.g., KF vs. CsF), and reaction times to identify outliers .
- Computational feedback : Compare experimental kinetic data with transition-state simulations (IRC analysis) to validate mechanisms .
Methodological Considerations
Q. What safety protocols are critical for handling this fluorinated compound?
- Ventilation : Use fume hoods to mitigate inhalation risks of volatile fluorinated byproducts.
- PPE : Fluoropolymer-coated gloves (e.g., Viton®) and splash goggles prevent dermal exposure .
- Waste disposal : Segregate fluorinated waste to avoid reactions with alkali metals .
Q. How do fluorinated substituents influence its application in gas-sensing technologies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
